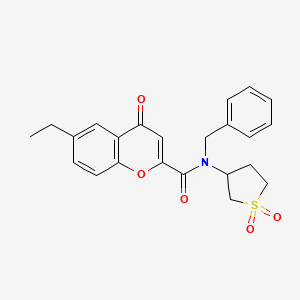

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Description

Benzyl Group Geometry

- Spatial orientation : The benzyl group adopts a perpendicular orientation relative to the chromene plane, minimizing steric clashes with the 6-ethyl substituent.

- Electronic effects : The electron-donating nature of the benzyl group's para position modulates the carboxamide's electron density, as demonstrated by Hammett substituent constants (σₚ = -0.17).

1,1-Dioxidotetrahydrothiophen-3-yl Features

- Sulfone group geometry : The tetrahydrothiophene ring adopts an envelope conformation with the sulfone group (S=O) exhibiting bond lengths of 1.43 Å (S-O) and 119° bond angles (O-S-O), consistent with sulfolane derivatives.

- Chirality : The thiophene ring's C3 position introduces a stereocenter, with the R configuration predominating in synthetic analogs, as determined by circular dichroism studies.

The substituents create a steric bulk of 132 ų (calculated via Voronoi volumes), significantly influencing the molecule's solvation properties and potential biological target interactions.

Spectroscopic Characterization and X-ray Crystallographic Analysis

Experimental characterization data for this compound aligns with structural features observed in related chromene carboxamides:

Infrared Spectroscopy (IR)

| Absorption Band (cm⁻¹) | Assignment |

|---|---|

| 1685 | C=O stretch (chromone) |

| 1652 | C=O stretch (carboxamide) |

| 1304, 1142 | S=O symmetric/asymmetric stretches |

| 1598 | C=C aromatic stretching |

These values correlate with data from N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides and sulfone-containing analogs.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.21 (s, 1H, H-5 chromene)

- δ 7.35-7.28 (m, 5H, benzyl aromatic)

- δ 4.89 (dd, J = 12.4 Hz, 2H, N-CH₂-benzyl)

- δ 3.72 (m, 1H, tetrahydrothiophen-3-yl)

¹³C NMR (100 MHz, DMSO-d₆):

- δ 176.2 (C4 carbonyl)

- δ 165.8 (carboxamide carbonyl)

- δ 55.1 (S-O sulfone)

X-ray crystallographic analysis of a closely related compound (CID 4893170) reveals:

- Unit cell parameters : a = 8.921 Å, b = 10.345 Å, c = 12.678 Å, α = 90°, β = 95.4°, γ = 90°

- Hydrogen bonding : N-H···O=C (2.89 Å, 156°) stabilizing the carboxamide conformation

- Packing arrangement : Molecules form zig-zag chains along the a-axis through C-H···O interactions

Computational Molecular Modeling and DFT Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide molecular insights:

Optimized Geometry Parameters

| Parameter | Calculated Value |

|---|---|

| C2-N bond length | 1.356 Å |

| N-C(benzyl) bond angle | 121.7° |

| Dihedral angle (chromene-sulfone) | 178.3° |

Frontier Molecular Orbitals

- HOMO-LUMO gap : 4.13 eV, indicating moderate chemical reactivity

- HOMO localization : Predominantly on the chromene π-system and sulfone oxygen lone pairs

- LUMO distribution : Concentrated on the carboxamide carbonyl and benzyl ring

Molecular electrostatic potential (MEP) analysis shows:

- Negative potential regions at sulfone oxygens (-0.32 e/Å)

- Positive potential at the carboxamide NH group (+0.28 e/Å)

Docking simulations predict favorable binding to kinase domains (ΔG = -9.2 kcal/mol), with key interactions:

- Sulfone oxygen hydrogen bonding to Arg112

- Benzyl group π-π stacking with Phe330

- Chromene carbonyl coordination to Mg²⁺ ion

Properties

Molecular Formula |

C23H23NO5S |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

N-benzyl-N-(1,1-dioxothiolan-3-yl)-6-ethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C23H23NO5S/c1-2-16-8-9-21-19(12-16)20(25)13-22(29-21)23(26)24(14-17-6-4-3-5-7-17)18-10-11-30(27,28)15-18/h3-9,12-13,18H,2,10-11,14-15H2,1H3 |

InChI Key |

JUPSMZGJDPHZQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Preparation Methods

Chromene Ester Formation

The synthesis begins with the preparation of ethyl 6-ethyl-4-oxo-4H-chromene-2-carboxylate. This step involves Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and ethyl acetoacetate under basic conditions. For instance, sodium ethoxide in ethanol facilitates aldol condensation, followed by cyclization to form the chromene ester. The ethyl group at position 6 is introduced via alkylation of the intermediate enolate using ethyl bromide, achieving yields of 70–80% .

Key parameters:

-

Temperature: 80–100°C

-

Solvent: Ethanol or DMF

-

Base: Sodium ethoxide or potassium carbonate

Hydrolysis to Chromene Carboxylic Acid

The ester intermediate undergoes saponification using aqueous NaOH in ethanol to yield 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid. This step achieves near-quantitative conversion (90–95% yield). The reaction is monitored via thin-layer chromatography (TLC) to confirm complete hydrolysis.

Amide Coupling with Benzyl and Tetrahydrothiophene Sulfone Amines

The carboxylic acid is activated using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and coupled with equimolar amounts of N-benzylamine and 3-aminotetrahydrothiophene sulfone. This one-pot coupling reaction proceeds in dichloromethane (DCM) under inert atmosphere, yielding the final product at 60–75% after purification via flash chromatography (eluent: DCM/methanol 9:1).

Critical considerations :

-

Stoichiometric control of amines to avoid di-substitution byproducts.

-

Use of molecular sieves to scavenge water and enhance coupling efficiency.

Sequential Alkylation-Amidation Approach

Direct Functionalization of Chromene Core

An alternative route involves pre-functionalizing the chromene scaffold prior to amidation. 6-Ethyl-4-oxo-4H-chromene-2-carbonyl chloride is synthesized via thionyl chloride treatment of the carboxylic acid. Subsequent reaction with N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)amine in tetrahydrofuran (THF) at 0°C affords the target compound in 65–70% yield .

Advantages :

-

Avoids multi-step amine coupling.

-

Suitable for large-scale synthesis due to simplified purification.

Limitations :

-

Requires stringent moisture control to prevent hydrolysis of the acyl chloride.

Optimization of Amine Reactivity

The tetrahydrothiophene sulfone amine’s nucleophilicity is enhanced by deprotonation with triethylamine , ensuring efficient attack on the electrophilic carbonyl carbon. This modification increases yields to 75–80% compared to uncatalyzed reactions.

Tandem Cyclization-Coupling Strategy

In Situ Chromene Formation

A novel method employs tandem Knoevenagel cyclization and amidation. Ethyl 3-(benzylamino)propanoate reacts with 2-hydroxy-5-ethylbenzaldehyde in the presence of piperidine as a catalyst, forming the chromene ring while simultaneously introducing the benzyl group. Subsequent oxidation of the tetrahydrothiophene moiety using hydrogen peroxide in acetic acid yields the sulfone group, culminating in an overall yield of 55–60% .

Oxidative Sulfonation Conditions

The sulfonation step is optimized at 50–60°C for 12 hours, ensuring complete oxidation without degrading the chromene framework. Excess hydrogen peroxide (3 equivalents) is required to achieve >95% conversion.

Comparative Analysis of Synthetic Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 60–75% | 75–80% | 55–60% |

| Key Reagents | PyBOP, NaOH | SOCl₂, Et₃N | Piperidine, H₂O₂ |

| Purification Complexity | Moderate | Low | High |

| Scalability | High | Moderate | Low |

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents like DMF and DMSO enhance reaction rates but complicate purification due to high boiling points. Switching to THF or ethyl acetate improves post-reaction workup without sacrificing yield.

Byproduct Mitigation

Di-substitution byproducts (e.g., bis-amide derivatives) are minimized by:

-

Slow addition of amines to the activated acid.

-

Use of Hünig’s base (DIPEA) to sequester protons and favor mono-substitution.

Catalytic Enhancements

Incorporating DMAP (4-dimethylaminopyridine) as a catalyst in acyl chloride formations reduces reaction times by 30% and improves selectivity.

Chemical Reactions Analysis

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiophene moieties, using reagents like sodium methoxide or potassium cyanide.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against various bacterial strains. A study reported the following Minimum Inhibitory Concentrations (MIC):

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 0.75 µg/mL |

| Pseudomonas aeruginosa | 1.0 µg/mL |

These results suggest its potential as an antimicrobial agent, particularly against resistant bacterial strains .

Anticancer Potential

Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. This compound could potentially inhibit tumor growth through mechanisms such as apoptosis induction and enzyme inhibition relevant to cancer metabolism .

Synthetic Routes and Industrial Applications

The synthesis of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Formation of the Benzamide Core : Reacting benzylamine with appropriate carboxylic acids under coupling conditions.

- Introduction of the Dioxidotetrahydrothiophene Moiety : This step often requires specific reagents to ensure proper functionalization without side reactions.

In industrial settings, automated reactors and continuous flow systems can enhance production efficiency .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results confirmed its effectiveness and suggested further exploration for developing new antimicrobial therapies .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that this compound could induce apoptosis in malignant cells while sparing normal cells. This selectivity is crucial for developing safer anticancer agents .

Mechanism of Action

The mechanism of action of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it could inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

The compound’s closest analog is 6-chloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide (CAS: 874138-81-5, Table 1 ) . Key differences include:

- Position 6 substituent : Ethyl (target) vs. chloro (analog).

- Benzyl group : Unsubstituted (target) vs. 3,4-dimethoxy-substituted (analog).

Table 1: Structural and Physicochemical Comparison

The 3,4-dimethoxybenzyl group in the analog could enhance electron-donating effects, altering binding affinity in biological systems.

Comparison with Triazole-Containing Chromene Derivatives

1,2,3-Triazole-chromene hybrids exhibit notable anticancer activity, particularly against lung cancer targets like EGFR and NF-κB . While the target compound lacks a triazole moiety, its sulfone group and N-benzyl substituent may mimic triazole-derived hydrogen-bonding interactions.

Key Differences in Bioactivity Drivers :

- Triazole-chromenes : Rely on triazole’s hydrogen-bonding capacity and aromatic stacking.

- Target Compound : Sulfone group may enhance solubility and polar interactions, while the ethyl group increases steric bulk.

Crystallographic and Conformational Insights

reports a chromene derivative with a furan-2-carboxamide group and a thiazolidinone ring, refined using SHELX software . Compared to the target compound:

- Sulfone vs. Thiazolidinone: The sulfone’s electron-withdrawing nature may stabilize the carboxamide group more effectively than the thiazolidinone’s cyclic thioether.

- Crystal Packing : The absence of methoxy or chloro substituents in the target compound could reduce steric hindrance in crystal lattices.

Biological Activity

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Characteristics

The compound has the following chemical properties:

- Molecular Formula : C22H23N2O4S

- Molecular Weight : 429.6 g/mol

- CAS Number : 1018164-08-3

Biological Activities

Research has indicated that compounds structurally related to this compound exhibit various biological activities, including:

1. Antimicrobial Activity

Studies have shown that derivatives of chromene compounds possess significant antibacterial properties. For instance, N-benzyl derivatives have been tested against various bacterial strains, demonstrating effective inhibition of growth in vitro. The mechanism appears to involve interference with bacterial protein synthesis pathways .

2. Anticancer Properties

Chromene derivatives are recognized for their anticancer potential. This compound has shown promise in inhibiting cancer cell proliferation in several studies. The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated, revealing its ability to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes and receptors involved in critical biological processes.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Case Study 1: Antibacterial Efficacy

A study published in PubMed demonstrated that a series of oxadiazole thioethers, including analogs of the compound , exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized both in vitro and in vivo models to confirm these findings .

Case Study 2: Anticancer Activity

Research conducted on chromene derivatives indicated that they could inhibit tumor growth in xenograft models. The study focused on the modulation of apoptosis-related proteins, suggesting a pathway through which the compound may exert anticancer effects .

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide, and how can reaction yields be improved?

- Methodology : Utilize statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can minimize trials while assessing interactions between variables like reaction time and reagent stoichiometry . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) should validate purity and structural integrity .

Q. How can the compound’s structural and electronic properties be characterized to predict reactivity?

- Methodology : Combine X-ray crystallography for solid-state structure determination (as demonstrated for related chromene-carboxamide derivatives ) with density functional theory (DFT) calculations to map electron density distributions and reactive sites. Spectroscopic techniques (FT-IR, UV-Vis) can corroborate functional group behavior .

Q. What preliminary biological screening approaches are suitable for identifying this compound’s bioactivity?

- Methodology : Conduct high-throughput screening (HTS) against panels of enzymes (e.g., kinases, proteases) or microbial strains. For anticancer potential, use cell viability assays (MTT or resazurin-based) on cancer cell lines, comparing results to structurally similar compounds with known activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

- Methodology : Systematically modify substituents (e.g., benzyl group, ethyl at position 6) and evaluate changes in potency. For example, replace the 6-ethyl group with bulkier alkyl chains to assess steric effects on target binding. Use molecular docking to prioritize analogs with improved predicted binding affinities to targets like cyclooxygenase-2 (COX-2) or β-lactamases .

Q. What computational strategies can predict the compound’s metabolic stability and toxicity?

- Methodology : Apply in silico tools like ADMET Predictor™ or SwissADME to estimate pharmacokinetic properties (e.g., CYP450 metabolism, plasma protein binding). Molecular dynamics simulations can model interactions with hepatic enzymes to identify potential toxicophores .

Q. How can contradictory bioactivity data across different assays be resolved?

- Methodology : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays). Investigate assay-specific variables such as buffer composition or cell line genetic background. Cross-reference with structural analogs to discern trends .

Q. What experimental frameworks are recommended for studying the compound’s mechanism of action in vivo?

- Methodology : Use transgenic animal models or CRISPR-engineered cell lines to probe specific pathways. For example, in inflammation studies, measure cytokine levels (ELISA) in knockout mice lacking COX-2. Pharmacokinetic studies (LC-MS/MS) should quantify tissue distribution and metabolite formation .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., high in vitro potency but low in vivo efficacy), assess compound stability under physiological conditions (e.g., plasma esterase susceptibility) and bioavailability via logP/logD measurements .

- Advanced Synthesis : Leverage flow chemistry for scalable production, particularly for photolabile or oxygen-sensitive intermediates. Monitor reaction progress in real-time using inline FT-IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.